5,5'-Dinitrosalicil
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Overview
Description
5,5’-Dinitrosalicil is an aromatic compound with the molecular formula C14H8N2O8 and a molecular weight of 332.22 g/mol . It is known for its distinctive yellow color and is soluble in water and various organic solvents such as ethanol, diethyl ether, and benzene . This compound is primarily used in the detection and quantification of reducing sugars due to its ability to react with these sugars to form a colored complex .
Preparation Methods
5,5’-Dinitrosalicil can be synthesized through the nitration of salicylic acid . The reaction involves treating salicylic acid with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The nitration process introduces nitro groups at the 5 and 5’ positions of the salicylic acid molecule, resulting in the formation of 5,5’-Dinitrosalicil . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
5,5’-Dinitrosalicil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-amino-5-nitrosalicylic acid in the presence of reducing sugars.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Common reagents used in these reactions include sodium hydroxide, sodium potassium tartrate, and phenol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Dinitrosalicil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantitative Analysis of Reducing Sugars: It is used in the DNS method to quantify reducing sugars in various samples, including food items and biological fluids.
Enzyme Kinetics Studies: The compound is employed to measure the activity of glycoside hydrolases by quantifying the reducing sugars produced during enzymatic reactions.
Biochemical Assays: It is used in various biochemical assays to detect and quantify reducing substances.
Mechanism of Action
The mechanism of action of 5,5’-Dinitrosalicil involves its reaction with reducing sugars to form a colored complex. The compound’s nitro groups are reduced to amino groups in the presence of reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This color change is used to quantify the concentration of reducing sugars in a sample.
Comparison with Similar Compounds
5,5’-Dinitrosalicil is similar to other nitroaromatic compounds, such as 3,5-dinitrosalicylic acid (DNS) and 2,4-dinitrophenol . it is unique in its specific reactivity with reducing sugars and its application in quantitative analysis. Other similar compounds include:
3,5-Dinitrosalicylic Acid: Used in similar applications but with different reactivity and specificity.
2,4-Dinitrophenol: Known for its use in biochemical assays but with different properties and applications.
Properties
CAS No. |
528-10-9 |
---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
1,2-bis(2-hydroxy-5-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O8/c17-11-3-1-7(15(21)22)5-9(11)13(19)14(20)10-6-8(16(23)24)2-4-12(10)18/h1-6,17-18H |
InChI Key |
MLHGVVVOOIXMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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